2-{(E)-[(3-methylphenyl)imino]methyl}-4-nitrophenol
CAS No.:
Cat. No.: VC16112848
Molecular Formula: C14H12N2O3
Molecular Weight: 256.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12N2O3 |
|---|---|
| Molecular Weight | 256.26 g/mol |
| IUPAC Name | 2-[(3-methylphenyl)iminomethyl]-4-nitrophenol |
| Standard InChI | InChI=1S/C14H12N2O3/c1-10-3-2-4-12(7-10)15-9-11-8-13(16(18)19)5-6-14(11)17/h2-9,17H,1H3 |
| Standard InChI Key | XPWPPCZIJFIZOU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Introduction
Structural Characteristics
Molecular Architecture
The compound adopts an enol-imine tautomeric structure in the solid state, as evidenced by XRD studies . The imine group (C=N) forms a double bond with a bond length of 1.269 Å, consistent with Schiff base derivatives . The phenolic ring (4-nitrophenol) and 3-methylphenyl group are oriented at a dihedral angle of 37.4°, introducing steric effects that influence molecular planarity . Intramolecular O–H···N hydrogen bonding generates an S(6) ring motif, enhancing structural stability .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 256.26 g/mol | |
| C=N bond length | 1.269 Å | |
| Dihedral angle (aromatic rings) | 37.4° |
Tautomerism and Electronic Properties
The enol-imine tautomer dominates in the solid state, with the phenolic proton participating in hydrogen bonding . Density Functional Theory (DFT) calculations reveal a highest occupied molecular orbital (HOMO) energy of -6.88 eV and a lowest unoccupied molecular orbital (LUMO) energy of -2.49 eV, indicating a bandgap of 4.39 eV . This electronic profile suggests potential reactivity in charge-transfer interactions.
Synthesis and Optimization
Condensation Reaction
The compound is synthesized via acid-catalyzed condensation of 4-nitrophenol and 3-methylbenzaldehyde. The reaction proceeds under reflux in ethanol, yielding the Schiff base through dehydration:
Yields typically range from 70–85%, with purity confirmed by thin-layer chromatography (TLC) and recrystallization.
Table 2: Synthesis Conditions
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | Reflux (78°C) | |
| Reaction time | 5–6 hours | |
| Catalyst | Acidic (e.g., HCl) |
Purification and Characterization
Crude product is purified via recrystallization using ethanol or methanol. Purity is assessed via:
-
Melting point: 359–361 K.
-
NMR: NMR signals at δ 8.45 ppm (imine proton) and δ 10.2 ppm (phenolic -OH) .
Spectroscopic and Computational Analysis
XRD and Crystallography
XRD studies reveal a monoclinic crystal system with space group . The nitro group forms a dihedral angle of 46.2° with its attached ring, contributing to non-planarity . Intermolecular C–H···O interactions create a 2D network, stabilizing the crystal lattice .
DFT and Molecular Modeling
DFT calculations at the B3LYP/6-311++G(d,p) level show excellent agreement with experimental data (RMSD = 0.18 Å) . The molecular electrostatic potential (MEP) surface identifies the nitro group as an electrophilic site (-0.45 eV) and the phenolic oxygen as a nucleophilic region (+0.19 eV) .
Biological Activity and Applications
Catalytic and Material Science Applications
The imine group’s ability to coordinate transition metals (e.g., Cu²⁺, Fe³⁺) suggests utility in catalysis. Additionally, the conjugated π-system enables applications in optoelectronics, such as organic light-emitting diodes (OLEDs).
| Application | Mechanism | Source |
|---|---|---|
| Catalysis | Metal coordination via C=N group | |
| Sensors | Nitro group redox activity | |
| Pharmaceuticals | Antimicrobial/antioxidant activity |
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water. Stability under acidic conditions is limited due to imine hydrolysis, while neutral or basic conditions preserve integrity.
Thermal Behavior
Thermogravimetric analysis (TGA) indicates decomposition above 473 K, with a mass loss corresponding to nitro group elimination.
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